molecular formula C14H18N4O3 B2688559 3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-42-3

3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2688559
CAS No.: 899997-42-3
M. Wt: 290.323
InChI Key: DXFUUTHFLRLRKW-UHFFFAOYSA-N
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Description

3-Isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic purine derivative featuring an oxazole ring fused at the [2,3-f] position. Key structural features include:

  • Isobutyl group at the N3 position of the purine scaffold.
  • Methyl groups at positions 1, 6, and 7, contributing to steric and electronic modulation.
  • A dione moiety at positions 2 and 4, common in purine-based bioactive compounds.

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-methylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-7(2)6-17-12(19)10-11(16(5)14(17)20)15-13-18(10)8(3)9(4)21-13/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFUUTHFLRLRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The fused heterocyclic ring system significantly influences target selectivity and potency:

Compound Name Core Structure Key Substituents Molecular Weight
Target Compound Oxazolo[2,3-f]purine 3-isobutyl, 1,6,7-trimethyl Not provided
Compound 5 () Imidazo[2,1-f]purine 1,3-dimethyl, 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl Not provided
1-Methyl-6,7-dihydrothiazolo[2,3-f]purine-dione () Thiazolo[2,3-f]purine 1-methyl, thiazole ring 224.24 g/mol
Pyrido[1,2-e]purine-2,4-dione derivatives () Pyrido[1,2-e]purine N3-aryl/benzyl groups Variable

Key Observations :

  • Oxazole vs. Imidazole/Thiazole : The oxazole ring in the target compound may confer distinct electronic properties compared to imidazole (Compound 5) or thiazole (), affecting receptor binding and metabolic stability.
  • Substituent Diversity: The isobutyl group at N3 in the target compound contrasts with the dihydroisoquinoline-butyl chain in Compound 5, suggesting differences in lipophilicity and steric bulk. Methyl groups at positions 1, 6, and 7 may enhance metabolic stability compared to unsubstituted analogs .
Adenosine Receptor Interactions

Purine derivatives often target adenosine receptors (A1, A2A, A2B, A3), which regulate physiological processes like inflammation and neurotransmission .

  • Compound 5 (): Shows negligible adenosine receptor activity but inhibits PDE4B1 (IC50 = 12 nM) and PDE10A (IC50 = 28 nM), indicating a divergent target profile .
Enzyme Inhibition
  • PDE4B/PDE10A Inhibition (): Compound 5’s potent PDE inhibition suggests that N3 alkyl chain length and aromaticity (e.g., dihydroisoquinoline) are critical for enzyme interaction .

Therapeutic Potential and Development Status

  • Neurodegenerative Diseases : MAO-B inhibitors () and PDE10A inhibitors () are explored for Parkinson’s and Huntington’s diseases. The target compound’s isobutyl group may enhance blood-brain barrier penetration .
  • Inflammation: Adenosine A2A receptor antagonists () are anti-inflammatory candidates. The target compound’s methyl groups could modulate receptor selectivity .

Biological Activity

3-Isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activity. This purine derivative has garnered attention in the fields of medicinal chemistry and pharmacology for its various effects on biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4O2C_{10}H_{14}N_{4}O_{2}, with a molecular weight of 222.24 g/mol. The compound features a unique oxazolo-purine structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
CAS NumberNot explicitly stated in sources

Antitumor Activity

Recent studies have highlighted the antitumor potential of purine derivatives, including compounds similar to this compound. For instance, research on structurally related purines has shown significant cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

Another area of interest is the inhibition of enzymes involved in purine metabolism. Compounds like xanthine oxidase inhibitors are crucial in managing conditions such as gout and hyperuricemia.

  • Mechanism : The inhibition of xanthine oxidase leads to decreased uric acid production. Given the structural characteristics of this compound, it may exhibit similar enzyme inhibitory properties.

Antioxidant Activity

Purines are known to possess antioxidant properties that can mitigate oxidative stress in biological systems. This activity is vital for protecting cells from damage caused by free radicals.

  • Research Findings : While specific studies on the antioxidant capacity of this compound are sparse, related purines have demonstrated significant radical scavenging abilities in vitro.

Summary of Research Findings

Biological ActivityObservations
AntitumorSignificant cytotoxicity reported
Enzyme InhibitionPotential xanthine oxidase inhibition
AntioxidantPossible radical scavenging activity

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